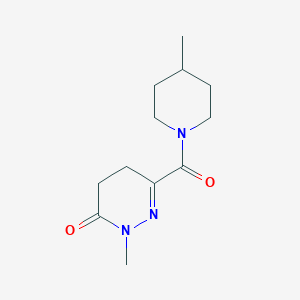
2-Methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Commonly referred to as MDP, this compound is a small molecule that has been synthesized and studied extensively in recent years.
Mécanisme D'action
The mechanism of action of MDP is not yet fully understood. However, studies have suggested that MDP may exert its effects through the modulation of various signaling pathways in cells. Specifically, MDP has been shown to activate the protein kinase C (PKC) pathway, which plays a critical role in cell growth, differentiation, and apoptosis. Additionally, MDP has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which are involved in inflammation and cell signaling.
Biochemical and Physiological Effects:
MDP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MDP can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cell signaling. Additionally, MDP has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of various inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
MDP has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for high-throughput screening assays. Additionally, MDP has been shown to have low toxicity and good stability, making it suitable for in vivo studies. However, there are also limitations to the use of MDP in lab experiments. For example, its mechanism of action is not yet fully understood, and there are currently no specific inhibitors or antagonists available for use in studying its effects.
Orientations Futures
There are several potential future directions for research on MDP. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of MDP and its effects on various signaling pathways. Finally, there is a need for the development of specific inhibitors and antagonists for use in studying the effects of MDP in lab experiments.
In conclusion, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDP and its applications in various fields.
Méthodes De Synthèse
The synthesis of MDP involves the reaction of 4-methylpiperidine-1-carboxylic acid with 2-methyl-4,5-dihydro-3H-pyridazin-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
MDP has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of MDP is in the development of new drugs for the treatment of various diseases. MDP has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, MDP has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-5-7-15(8-6-9)12(17)10-3-4-11(16)14(2)13-10/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXASZMKFVGRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

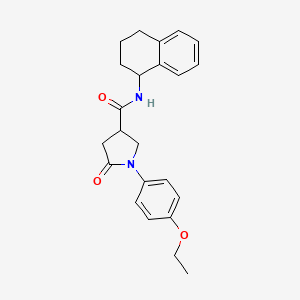
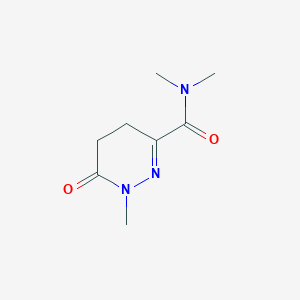
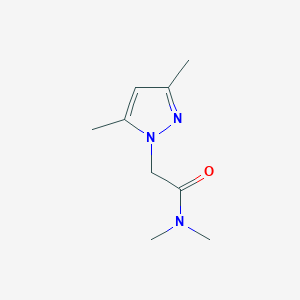
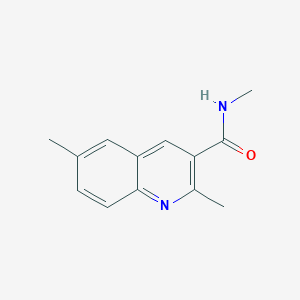
![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
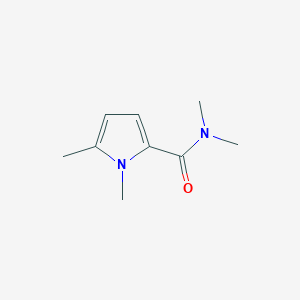
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)

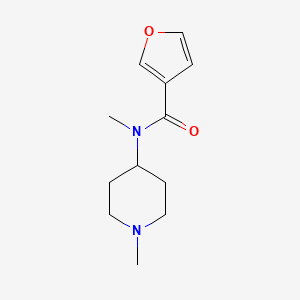
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)

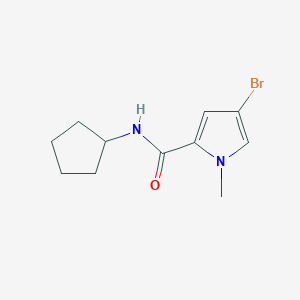
![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)